N-(4-iodo-2-methylphenyl)-3-methoxybenzamide

Description

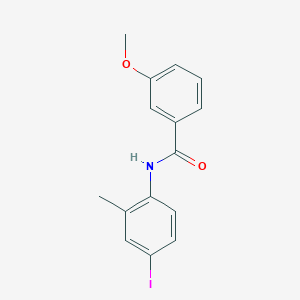

N-(4-Iodo-2-methylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group linked to a 4-iodo-2-methyl-substituted aniline moiety. The iodine atom at the para position and the methyl group at the ortho position on the phenyl ring confer distinct electronic and steric properties, influencing its pharmacological and physicochemical behavior.

Properties

IUPAC Name |

N-(4-iodo-2-methylphenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO2/c1-10-8-12(16)6-7-14(10)17-15(18)11-4-3-5-13(9-11)19-2/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGYKTNRHUMHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-3-methoxybenzamide typically involves the reaction of 4-iodo-2-methylaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The benzamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of azides or nitriles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-3-methoxybenzamide is utilized in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Dopamine D4 Receptor Ligands

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 2)

- Structural Features : Replaces the 4-iodo-2-methylphenyl group with a 4-chlorophenyl-piperazine-ethyl chain.

- Pharmacology: Exhibits nanomolar affinity (Ki = 1.2 nM) for D4 receptors with >100-fold selectivity over D2/D3 receptors and serotonin/sigma receptors. The chlorine atom enhances lipophilicity (logP = 2.37–2.55), aiding CNS penetration .

- The methyl group could reduce steric hindrance compared to the bulkier piperazine moiety in Compound 2 .

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-123I-MBA)

- Structural Features : Substitutes the 3-methoxy group with 4-methoxy and places iodine at the 3-position.

- Application : Used in sigma receptor scintigraphy for breast cancer imaging (tumor-to-background ratio = 2.04). The 3-iodo-4-methoxy configuration optimizes sigma receptor binding .

- Comparison : The 4-iodo-2-methylphenyl group in the target compound may shift selectivity toward dopamine receptors rather than sigma receptors, highlighting the critical role of substituent positioning .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22)

- Structural Features: Incorporates a cyanoquinoline-ethylamine chain instead of the iodophenyl group.

- Pharmacology : Dual corrector-potentiator activity for ΔF508-CFTR, with EC50 values <1 µM. The 3-methoxybenzamide serves as a flexible scaffold for bifunctional activity .

- Comparison: The target compound’s iodophenyl group may limit water solubility (clogP ≈ 3.5 estimated) compared to CoPo-22’s polar cyanoquinoline, underscoring trade-offs between lipophilicity and target specificity .

Central Nervous System (CNS) Penetrant Compounds

N-(2-Bromo-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (Compound 19)

- Structural Features : Features bromine and trifluoromethoxy groups on the phenyl ring.

- Pharmacology : Penetrates the blood-brain barrier (logP = 3.8) as an mGlu7 negative allosteric modulator. The trifluoromethoxy group enhances metabolic stability .

- Comparison: The iodine atom in the target compound may confer similar stability but increase molecular weight (MW ≈ 397 g/mol vs.

Sigma Receptor Imaging Agents

3-Iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

- Structural Features : Combines 3-iodo-4-methoxybenzamide with a thiazole-sulfonamide group.

- Application : Targets sigma-2 receptors overexpressed in proliferating cells. The thiazole moiety enhances binding affinity (Ki < 10 nM) .

- Comparison : The target compound lacks the sulfonamide-thiazole group, likely shifting its selectivity away from sigma-2 receptors toward other targets like dopamine receptors .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of N-(4-Iodo-2-methylphenyl)-3-methoxybenzamide and Analogues

*Estimated using fragment-based methods.

Biological Activity

N-(4-iodo-2-methylphenyl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features an iodine atom and a methoxy group, which are believed to play significant roles in its biological activity. The compound's unique substitution pattern contributes to its distinct chemical properties, making it a candidate for various therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets. Research indicates that the compound may inhibit or activate certain enzymes or receptors, leading to observed biological effects. The exact pathways remain under investigation, but initial studies suggest that the iodine atom enhances binding affinity to target proteins, while the methoxy group may influence selectivity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that the compound exhibits significant activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .

Anticancer Properties

In cancer research, this compound has been explored for its ability to induce apoptosis in cancer cells. Studies have demonstrated that the compound can inhibit cell proliferation in several cancer cell lines, including those associated with breast and lung cancers. The mechanism appears to involve modulation of key signaling pathways related to cell survival and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other benzamide derivatives reveals notable differences in biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate to High | Significant | Unique iodine substitution |

| N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide | Low | Moderate | Additional methoxy groups |

| N-(4-iodo-2-methylphenyl)-2-furamide | Moderate | Low | Furan ring presence |

This table illustrates that while this compound shows promising antimicrobial and anticancer activities, similar compounds may exhibit different profiles due to variations in their chemical structures.

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

- Antibacterial Efficacy : In a study involving various bacterial strains, this compound demonstrated a 75% inhibition rate against Staphylococcus aureus at a concentration of 50 μg/mL, indicating strong antibacterial properties.

- Cancer Cell Proliferation : In vitro experiments showed that the compound reduced the proliferation of MCF-7 breast cancer cells by 60% at a concentration of 10 μM after 48 hours of treatment. This suggests potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.